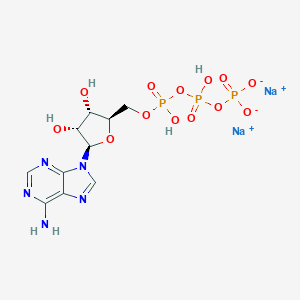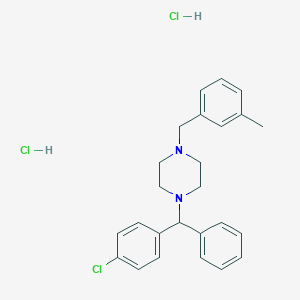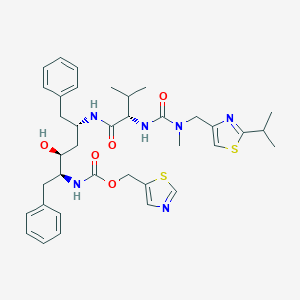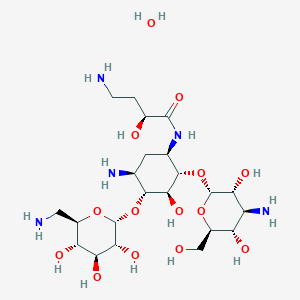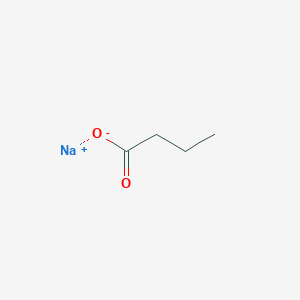
丁酸钠
描述
Sodium butyrate is a compound with formula Na(C3H7COO). It is the sodium salt of butyric acid. It has various effects on cultured mammalian cells including inhibition of proliferation, induction of differentiation, and induction or repression of gene expression . In the lab, sodium butyrate is usually found as a white, water-soluble, crystalline solid .
Synthesis Analysis
Sodium butyrate can be used as a reactant to prepare butanal by reduction using 9-borabicyclo [3.3.1]nonane (9-BBN) in THF. It is also converted into butanal borane and pyridinium chlorochromate by the reductive oxidation reaction .Molecular Structure Analysis
The molecular formula of Sodium butyrate is C4H7NaO2 and its molar mass is 110.088 g·mol−1 . It is the sodium salt of butyric acid .Chemical Reactions Analysis
Sodium butyrate serves as an acylating reagent for phenols. It can be used as a reactant to prepare butanal by reduction using 9-borabicyclo [3.3.1]nonane (9-BBN) in THF. It is also converted into butanal borane and pyridinium chlorochromate by the reductive oxidation reaction .Physical And Chemical Properties Analysis
Sodium butyrate is usually found as a white, water-soluble, crystalline solid . The chemical is notable for having a very strong, unpleasant smell that lingers .科学研究应用
Treatment of Crohn’s Disease
Sodium Butyrate supplementation has shown significant improvement in clinical outcomes and quality of life in patients with Crohn’s Disease . It has anti-inflammatory effects and plays an important role in maintaining gut homeostasis . In a randomized placebo-controlled study, it provided symptomatic relief when orally supplemented in patients suffering from various colonic diseases .
Regulator of Mitochondrial Function and Barrier Integrity
Sodium Butyrate acts as a key regulator of mitochondrial function and barrier integrity of human glomerular endothelial cells . It reduces the proliferation of human glomerular microvascular endothelial cells (hgMVECs), strengthens the endothelial barrier through increased expression of VE-cadherin and Claudin-5, and promotes mitochondrial biogenesis .
Metabolic Regulation
Research has shown that Sodium Butyrate can absorb into the portal vein and interact with the host body’s important processes like glucose homeostasis, lipid metabolism, and gut inflammation . It has demonstrated anti-inflammatory, anti-oxidant, anti-obesity, and metabolic regulation effects .
Promoting Fungal Secondary Metabolite Synthesis
Sodium Butyrate, a type of histone deacetylase inhibitor, affects chromatin structure and gene expression by blocking the activity of histone deacetylase . It has been widely used in studies that investigate methods of promoting fungal secondary metabolite synthesis .
Treatment of Depression and Neurodegenerative Diseases
Some reports suggest that Sodium Butyrate may have an effect on the treatment of depression and neurodegenerative diseases, including types of dementia such as Alzheimer’s disease .
Cardiovascular and Renal Homeostasis
The gut microbiota has emerged as an important modulator of cardiovascular and renal homeostasis . The composition of gut microbiota in patients suffering from chronic kidney disease (CKD) is altered, where a lower number of bacteria producing short chain fatty acids (SCFAs) is observed . Sodium Butyrate, a SCFA, has protective effects against cardiovascular diseases and CKD .
作用机制
Target of Action
Sodium butyrate, the sodium salt of butyric acid, primarily targets histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone tails . Sodium butyrate also interacts with G-protein coupled receptors (GPCRs), which are involved in various cellular processes .
Mode of Action
Sodium butyrate inhibits the activity of HDACs, leading to an increase in histone acetylation . This modification alters the structure of chromatin, the material that makes up chromosomes, thereby influencing gene expression . Additionally, sodium butyrate’s interaction with GPCRs can trigger various intracellular signaling pathways .
Biochemical Pathways
Sodium butyrate affects several biochemical pathways. It inhibits the activation of the PI3K/Akt pathway, which plays a key role in cell survival and growth . It also influences the production of various metabolites, including phosphatidylcholine, L-glutamic acid, UDP-N-acetylmuraminate, and biotinyl-5’-AMP . Furthermore, sodium butyrate can modulate immune-inflammatory responses and kidney injury through the "gut–kidney axis" .
Pharmacokinetics
The pharmacokinetics of sodium butyrate appear to be nonlinear, as indicated by plasma concentration-time profiles following intravenous administration . The compound is well described by a one-compartment model with saturable elimination . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium butyrate and their impact on its bioavailability.
Result of Action
Sodium butyrate has various effects on cells, including the inhibition of proliferation, induction of differentiation, and induction or repression of gene expression . It can ameliorate obesity, diabetes, and kidney diseases , and it has been shown to normalize liver fatty acid metabolism and serum lipid profile . Sodium butyrate also exerts inhibitory effects on tumor cell proliferation and promotes tumor cell apoptosis .
Action Environment
The action of sodium butyrate can be influenced by various environmental factors. For instance, the compound is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates . Therefore, diet can significantly impact the levels of sodium butyrate in the body. Moreover, sodium butyrate’s action can be affected by the presence of moisture, as it emits a faint odor of its foul-smelling conjugate acid when it comes into contact with even a trace of moisture .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers
- "Enhanced recombinant protein production in CHO cell continuous cultures under growth-inhibiting conditions is associated with an arrested cell cycle in G1/G0 phase" .
- "Effect and Mechanism of Sodium Butyrate on Neuronal Recovery and Prognosis in Diabetic Stroke" .
- "Sodium Butyrate - USP" .
- "Effects of Sodium Butyrate Treatment on Histone Modifications" .
- "Sodium butyrate converts Caco-2 monolayers into a leaky but healthy intestinal barrier resembling that of a newborn infant" .
属性
IUPAC Name |
sodium;butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBOGIVSZKQAPD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037672 | |
| Record name | Sodium butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [MSDSonline] | |
| Record name | Sodium butyrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7086 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000015 [mmHg] | |
| Record name | Sodium butyrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7086 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
SODIUM BUTYRATE INHIBITED INITIATION OF VIRAL AND CELLULAR DNA REPLICATION IN POLYOMA VIRUS-INFECTED MOUSE KIDNEY CELLS., 24 HR AFTER TREATMENT OF FRIEND ERYTHROLEUKEMIA CELLS WITH MILLIMOLAR CONCN OF SODIUM BUTYRATE, THE CHROMATIN HISTONES HAD BECOME HYPERACETYLATED. DURING THIS SAME TIME PERIOD, THE BUTYRATE-TREATED FRIEND CELLS ACCUMULATED A POPULATION OF APPROX 38% NEW RNA TRANSCRIPTS SYNTHESIZED FROM UNIQUE SEQUENCES OF MOUSE DNA., F9 mouse teratocarcinoma stem cells differentiate into parietal endoderm cells in the presence of retinoic acid, dibutyryl cyclic AMP, and theophylline. When F9 cells are exposed to 2-5 mM sodium butyrate plus retinoic acid, dibutyryl cyclic AMP, and theophylline, they fail to differentiate. Butyrate inhibits differentiation only when added within 8 hr after retinoic acid addition. Thus an early event in retinoid action on F9 cells is butyrate-sensitive. Butyrate inhibits histone deacetylation in F9 cells, and this could be the mechanism by which butyrate inhibits differentiation., Sodium butyrate treatment enhanced the development of colonic neoplasia and was associated with increased fecal butyric acid concentrations in rats given parenteral administration of 1,2-dimethylhydrazine., Inhibitors of DNA polymerase efficiently inhibit initiator induced amplification of SV40 DNA sequences in the SV40 transformed Chinese hamster cell line CO631. Sodium butyrate inhibits DNA synthesis by histone modification. | |
| Record name | SODIUM BUTYRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5655 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium butyrate | |
CAS RN |
156-54-7 | |
| Record name | Sodium butyrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium butyrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RAS91C36W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM BUTYRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5655 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




